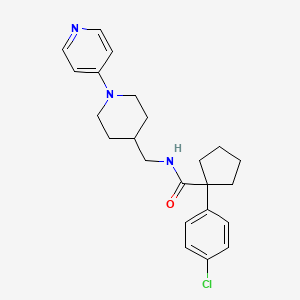

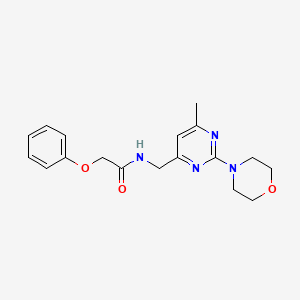

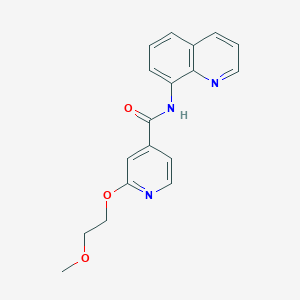

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide” is a chemical compound. It is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen atom in its ring . This compound has been studied for its potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .Scientific Research Applications

- Methodology : Molecular docking studies supported the binding of these potent compounds to their protein receptors .

- Synthetic Approaches : Researchers explore synthetic methodologies to enhance druglikeness and ADME-Tox properties of molecules with similar central units .

Anti-Inflammatory Properties

Anti-Fibrosis Activity

Drug Development

Transition Metal Catalysis

Mechanism of Action

Target of Action

A similar compound, n3- [3- (1h-indol-6-yl)benzyl]pyridine-2,3-diamine, is known to target beta-secretase 1 . Beta-secretase 1 is an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a common mechanism in similar compounds . This reaction involves the formation of a new carbon-carbon bond through the transmetalation of organoboron reagents .

Biochemical Pathways

It’s known that compounds targeting beta-secretase 1 can affect the amyloidogenic pathway, leading to the generation of amyloid-beta peptides .

Pharmacokinetics

A similar compound, 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one, was synthesized using a one-pot process involving an ugi-zhu three-component reaction . This process, which used toluene as the solvent and microwave-dielectric heating, increased the overall yield by up to 73% .

Result of Action

Compounds targeting beta-secretase 1 can lead to the generation of amyloid-beta peptides , which are implicated in the pathogenesis of Alzheimer’s disease.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, the synthesis of a similar compound was performed in toluene, a solvent that can influence the reaction conditions .

properties

IUPAC Name |

N-benzyl-6-morpholin-4-yl-N-pyridin-2-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-21(18-9-10-20(24-23-18)25-12-14-28-15-13-25)26(19-8-4-5-11-22-19)16-17-6-2-1-3-7-17/h1-11H,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFSUPILUBNZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)

![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)